molecular formula C18H23NO3 B14902664 tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate

Cat. No.: B14902664
M. Wt: 301.4 g/mol
InChI Key: GIEBXNQSYBUKDC-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a benzofuran moiety attached to a piperidine ring, which is further substituted with a tert-butyl ester group

Preparation Methods

The synthesis of tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as triethylamine and acetonitrile . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.

Scientific Research Applications

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with certain enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(benzofuran-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 4-(1-benzofuran-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C18H23NO3/c1-18(2,3)22-17(20)19-10-8-13(9-11-19)16-12-14-6-4-5-7-15(14)21-16/h4-7,12-13H,8-11H2,1-3H3

InChI Key

GIEBXNQSYBUKDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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